molecular formula C16H10ClNO2S B7905558 2-Phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid CAS No. 924644-56-4

2-Phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid

Cat. No.: B7905558
CAS No.: 924644-56-4
M. Wt: 315.8 g/mol
InChI Key: PTXVDUBOLUBNDS-UHFFFAOYSA-N
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Description

2-Phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with phenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors One common method is the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate undergoes cyclization in the presence of a suitable acid catalyst to yield the thiazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the thiazole ring or the phenyl groups.

    Substitution: The phenyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

2-Phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and phenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    2-Phenyl-4-(4-bromophenyl)-thiazole-5-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    2-Phenyl-4-(4-methylphenyl)-thiazole-5-carboxylic acid: Similar structure but with a methyl group instead of chlorine.

    2-Phenyl-4-(4-nitrophenyl)-thiazole-5-carboxylic acid: Similar structure but with a nitro group instead of chlorine.

Uniqueness: The presence of the chlorine atom in 2-Phenyl-4-(4-chlorophenyl)-thiazole-5-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs and potentially more suitable for specific applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2S/c17-12-8-6-10(7-9-12)13-14(16(19)20)21-15(18-13)11-4-2-1-3-5-11/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXVDUBOLUBNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215380
Record name 4-(4-Chlorophenyl)-2-phenyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924644-56-4
Record name 4-(4-Chlorophenyl)-2-phenyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924644-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)-2-phenyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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